molecular formula C20H21N3O2S B12191743 N-benzyl-2-[(4-methoxybenzyl)amino]-N-methyl-1,3-thiazole-4-carboxamide

N-benzyl-2-[(4-methoxybenzyl)amino]-N-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B12191743
M. Wt: 367.5 g/mol
InChI Key: UVOLDJZMAPFDDW-UHFFFAOYSA-N
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Description

N-benzyl-2-[(4-methoxybenzyl)amino]-N-methyl-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a benzyl group, and a methoxybenzyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(4-methoxybenzyl)amino]-N-methyl-1,3-thiazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a similar nucleophilic substitution reaction using 4-methoxybenzyl halides.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the thiazole derivative with an appropriate amine, such as N-methylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(4-methoxybenzyl)amino]-N-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-benzyl-2-[(4-methoxybenzyl)amino]-N-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(4-methoxybenzyl)amino]-N-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-aminothiazole: Similar structure but lacks the methoxybenzyl and carboxamide groups.

    N-methyl-2-aminothiazole: Similar structure but lacks the benzyl and methoxybenzyl groups.

    4-methoxybenzylamine: Contains the methoxybenzyl group but lacks the thiazole ring and carboxamide group.

Uniqueness

N-benzyl-2-[(4-methoxybenzyl)amino]-N-methyl-1,3-thiazole-4-carboxamide is unique due to its combination of a thiazole ring, benzyl group, and methoxybenzyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

N-benzyl-2-[(4-methoxyphenyl)methylamino]-N-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C20H21N3O2S/c1-23(13-16-6-4-3-5-7-16)19(24)18-14-26-20(22-18)21-12-15-8-10-17(25-2)11-9-15/h3-11,14H,12-13H2,1-2H3,(H,21,22)

InChI Key

UVOLDJZMAPFDDW-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CSC(=N2)NCC3=CC=C(C=C3)OC

Origin of Product

United States

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